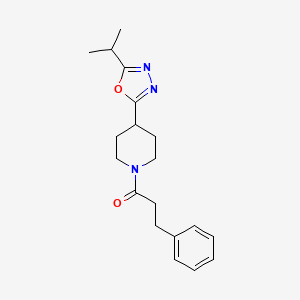

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one

Description

Properties

IUPAC Name |

3-phenyl-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-14(2)18-20-21-19(24-18)16-10-12-22(13-11-16)17(23)9-8-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXALSYLGXTIOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the oxadiazole ring, followed by the introduction of the piperidine ring, and finally the attachment of the phenylpropanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring and piperidine ring are known to interact with various enzymes and receptors, potentially modulating their activity. The phenylpropanone moiety may contribute to the compound’s overall pharmacological profile by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

AZD8835

Structure: 1-(4-(5-(5-Amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one Comparison:

- Shared Features : Piperidin-1-yl group, oxadiazole ring.

- Differences: AZD8835 incorporates a triazole-pyrazine-oxadiazole system and a tert-butyl substituent instead of isopropyl. The hydroxyl group at position 3 replaces the phenyl group in the target compound. Activity: AZD8835 is a potent dual inhibitor of PI3Kα and PI3Kδ, demonstrating anticancer activity in preclinical models.

Fungicidal Piperidine Derivatives (Patent EP 2024)

Structure : 1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one

Comparison :

- Shared Features : Piperidin-1-yl group, heterocyclic substituents.

- Differences: Replaces oxadiazole with thiazole and dihydroisoxazole rings. The phenyl group is directly attached to the isoxazole instead of the propanone backbone. Activity: Exhibits fungicidal properties for crop protection, highlighting how heterocycle choice (thiazole/isoxazole vs. oxadiazole) shifts applications from agriculture to human therapeutics .

Spirocyclic Piperazine Derivatives

Structure : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13)

Comparison :

- Shared Features : Piperidine/piperazine core, aromatic substituents.

- Differences: Spirocyclic architecture and amide functionalities instead of oxadiazole and propanone. Activity: These compounds are studied for CNS applications, underscoring the role of piperidine/piperazine in modulating neurological targets .

Pharmacological and Physicochemical Properties

Key Observations :

- Oxadiazole vs. Other Heterocycles : Oxadiazoles (target compound, AZD8835) favor drug-like properties, while thiazole/isoxazole derivatives (fungicidal compound) prioritize stability in environmental conditions.

- Substituent Effects : Bulky groups (tert-butyl in AZD8835) enhance target specificity, whereas smaller alkyl chains (isopropyl) may improve pharmacokinetics.

- Piperidine Positioning : Piperidin-1-yl groups serve as flexible linkers, enabling diverse functional group attachments for varied biological activities.

Research Findings and Trends

- Anticancer Potential: Oxadiazole-piperidine hybrids like AZD8835 demonstrate efficacy in kinase inhibition, suggesting the target compound could be optimized for similar pathways .

- Agricultural vs. Therapeutic Use : Structural modifications (e.g., thiazole in fungicides) highlight the divergence between agrochemical and pharmaceutical design principles .

- Synthetic Flexibility : Piperidine-based scaffolds accommodate extensive functionalization, enabling tailored bioactivity across therapeutic areas .

Biological Activity

The compound 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one is a novel synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , indicating a complex structure that includes an oxadiazole ring, piperidine moiety, and a phenyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Antiviral Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antiviral properties. For instance, studies have shown that similar compounds can inhibit viruses such as HIV and HSV-1. The antiviral mechanism is often linked to the ability of these compounds to interfere with viral replication processes or to enhance host immune responses .

Antimicrobial Activity

Compounds containing piperidine and oxadiazole rings have demonstrated antimicrobial effects against various pathogens. In vitro studies have assessed their efficacy against bacteria like Staphylococcus aureus and fungi such as Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds were found to be comparable to established antimicrobial agents .

Cytotoxicity

The cytotoxicity of 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one has been evaluated in several cancer cell lines. The compound exhibited selective cytotoxic effects, suggesting a potential role in cancer therapy. For example, one study reported a CC50 (50% cytotoxic concentration) in Vero cells at approximately 92 μM .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit reverse transcriptase and protease enzymes critical for viral replication.

- Disruption of Cell Membranes : Antimicrobial activity may arise from the ability of the compound to disrupt bacterial cell membranes.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptosis through mitochondrial pathways or by activating caspases.

Case Studies

- Antiviral Screening : A study synthesized various derivatives based on the piperidine scaffold and screened them for antiviral activity against HIV. Several compounds showed promising results with moderate protection rates against viral infection .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related oxadiazole compounds, revealing effective inhibition against both gram-positive and gram-negative bacteria as well as fungi .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.